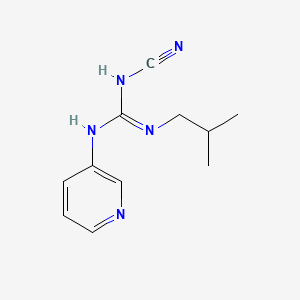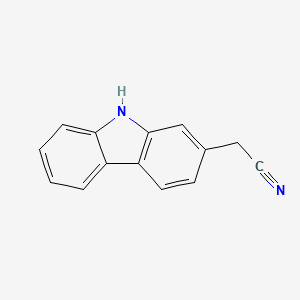
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- is a heterocyclic organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . Imidazoles are known for their versatility and are utilized in a wide range of applications, including pharmaceuticals, agrochemicals, and functional materials .
Métodos De Preparación
The synthesis of 1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often involve the use of multi-component reactions, which provide high yields and regioselectivity. For example, a one-pot, four-component synthesis can be used to produce 1,2,4-trisubstituted imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Análisis De Reacciones Químicas
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include mild temperatures, the presence of catalysts, and the use of polar solvents. Major products formed from these reactions include disubstituted and trisubstituted imidazoles .
Aplicaciones Científicas De Investigación
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- involves its interaction with molecular targets and pathways. For example, imidazoles can inhibit enzymes such as cytochrome P450, leading to the disruption of metabolic pathways . The compound can also act as an oxidoreductase, catalyzing oxidative reactions and forming highly conjugated pigments that protect against UV irradiation .
Comparación Con Compuestos Similares
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- can be compared with other similar compounds, such as:
2-Benzyl-2-imidazoline: Known for its vasodilatory properties.
4,5-Dihydro-2-(phenylmethyl)-1H-imidazole: Used as a vasodilator and in the treatment of various cardiovascular conditions.
The uniqueness of 1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
59900-20-8 |
|---|---|
Fórmula molecular |
C18H18N2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
5-benzyl-4-ethyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C18H18N2/c1-2-16-17(13-14-9-5-3-6-10-14)20-18(19-16)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20) |
Clave InChI |
QNTPTZFLNGZNMH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B14611316.png)
![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
![Cyclohexanol, 1-[(phenylsulfonyl)methyl]-](/img/structure/B14611324.png)
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)




